molecular formula C11H12N4O7 B075450 N2-(2,4-Dinitrophenyl)-L-glutamine CAS No. 1602-41-1

N2-(2,4-Dinitrophenyl)-L-glutamine

Cat. No. B075450
CAS RN: 1602-41-1
M. Wt: 312.24 g/mol
InChI Key: OLIFDVJRECUYJH-QMMMGPOBSA-N
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Description

“N2-(2,4-Dinitrophenyl)-L-glutamine” is a compound that includes a 2,4-dinitrophenyl group. 2,4-Dinitrophenol (2,4-DNP) is an organic compound with the formula HOC6H3(NO2)2 . It has been used in explosives manufacturing and as a pesticide and herbicide . In humans, DNP causes dose-dependent mitochondrial uncoupling, causing the rapid loss of ATP as heat and leading to uncontrolled hyperthermia .


Molecular Structure Analysis

The molecular structure of 2,4-DNP, a component of “N2-(2,4-Dinitrophenyl)-L-glutamine”, includes two nitro groups (NO2) attached to a benzene ring, along with a hydroxyl group (OH) . The specific molecular structure of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely include these groups, along with additional groups related to the L-glutamine component.


Chemical Reactions Analysis

2,4-DNP is known to exhibit significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . It’s also known to help move protons across membranes in cells, resulting in a reduction in the production of ATP .


Physical And Chemical Properties Analysis

2,4-DNP is a yellow, crystalline solid with a sweet, musty odor . It sublimates, is volatile with steam, and is soluble in most organic solvents as well as aqueous alkaline solutions . The specific physical and chemical properties of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely depend on the properties of the L-glutamine component in addition to those of 2,4-DNP.

Scientific Research Applications

Chromatographic Analysis

N2-(2,4-Dinitrophenyl)-L-glutamine has been used in chromatographic studies. Allenmark and Andersson (1986) demonstrated the optical resolution of N-(2,4-dinitrophenyl)-amino acids, including glutamine derivatives, using bovine serum albumin silica columns. This method is significant for analyzing bacterial marker compounds like D-alanine and D-glutamic acid in cell wall hydrolysates (Allenmark & Andersson, 1986).

Peptide Studies

Loudfoot and Chan (1967) extended their research on 2,4-dinitrophenyl peptides to include N2-(2,4-Dinitrophenyl)-L-glutamine. They found that electrophoresis and thin-layer chromatography were effective in separating and purifying these peptides, contributing to our understanding of their properties and potential applications (Loudfoot & Chan, 1967).

Immunological Research

N2-(2,4-Dinitrophenyl)-L-glutamine has been involved in immunological studies. Bullock, Katz, and Benacerraf (1975) explored its role in inducing T lymphocyte responses, revealing significant operational differences in tolerance mechanisms between T and B lymphocytes (Bullock et al., 1975).

Glutamine Research

Research by Lacey and Wilmore (2009) on glutamine, a component of N2-(2,4-Dinitrophenyl)-L-glutamine, highlights its unique role in cell metabolism and potential as a conditionally essential amino acid in critically ill patients (Lacey & Wilmore, 2009).

Hapten-Specific Tolerance

Katz, Davie, Paul, and Benacerraf (1971) investigated the administration of nonimmunogenic 2,4-dinitrophenyl conjugates, including those of glutamine, in inducing hapten-specific tolerance. This research contributes to our understanding of antibody responses and immunological tolerance (Katz et al., 1971).

Safety And Hazards

2,4-DNP is considered hazardous. It’s flammable, harmful if swallowed, and can cause severe skin burns and eye damage . It’s also toxic to aquatic life . The safety and hazards of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely depend on these hazards, as well as any additional hazards associated with the L-glutamine component.

properties

IUPAC Name

(2S)-5-amino-2-(2,4-dinitroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O7/c12-10(16)4-3-8(11(17)18)13-7-2-1-6(14(19)20)5-9(7)15(21)22/h1-2,5,8,13H,3-4H2,(H2,12,16)(H,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIFDVJRECUYJH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298243
Record name N2-(2,4-Dinitrophenyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(2,4-Dinitrophenyl)-L-glutamine

CAS RN

1602-41-1
Record name N2-(2,4-Dinitrophenyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1602-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(2,4-Dinitrophenyl)-L-glutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001602411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-(2,4-Dinitrophenyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-(2,4-dinitrophenyl)-L-glutamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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